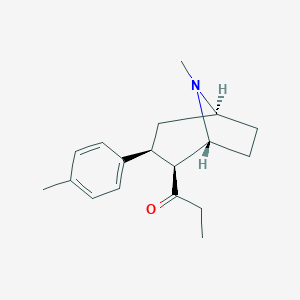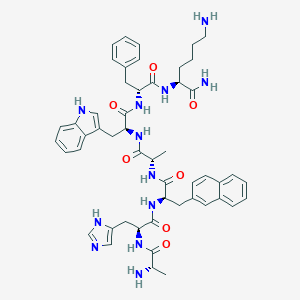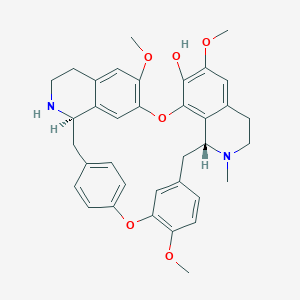
2-Propanoyl-3-(4-tolyl)tropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanoyl-3-(4-tolyl)tropane, commonly known as WF-23, is a tropane derivative that has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. This compound is a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT leads to an increase in dopamine concentration in the synapse, which can have a range of effects on the brain and behavior.
Wirkmechanismus
WF-23 acts as a potent inhibitor of the dopamine transporter (2-Propanoyl-3-(4-tolyl)tropane), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting 2-Propanoyl-3-(4-tolyl)tropane, WF-23 increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors and a range of downstream effects on the brain and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of WF-23 are primarily mediated by its inhibition of 2-Propanoyl-3-(4-tolyl)tropane and subsequent increase in dopamine concentration in the synapse. This increase in dopamine can have a range of effects on the brain, including increased motivation, improved attention, and reduced anxiety. Additionally, WF-23 has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of WF-23 as a tool compound for research is its high potency and selectivity for 2-Propanoyl-3-(4-tolyl)tropane inhibition. This allows for precise manipulation of dopamine levels in the brain, which can be useful for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of WF-23 is its relatively short half-life, which can make it difficult to maintain stable dopamine levels over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research on WF-23. One area of interest is its potential as a treatment for addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the biochemical and physiological effects of WF-23, particularly with regard to its effects on other neurotransmitter systems. Finally, the development of longer-acting derivatives of WF-23 may be useful for maintaining stable dopamine levels over extended periods of time, which could have important implications for the treatment of Parkinson's disease and other neurological disorders.
Synthesemethoden
The synthesis of WF-23 involves several steps, starting with the condensation of 4-tolylacetonitrile and 3-methoxy-4-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride, followed by acylation with propanoyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure WF-23.
Wissenschaftliche Forschungsanwendungen
WF-23 has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. The compound has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. Additionally, WF-23 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Eigenschaften
CAS-Nummer |
152783-29-4 |
|---|---|
Produktname |
2-Propanoyl-3-(4-tolyl)tropane |
Molekularformel |
C22H45N7O9 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]propan-1-one |
InChI |
InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3/t14-,15+,16+,18-/m0/s1 |
InChI-Schlüssel |
PZEAJTAVRYLBTK-LHHMISFZSA-N |
Isomerische SMILES |
CCC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC=C(C=C3)C |
SMILES |
CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |
Kanonische SMILES |
CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |
Synonyme |
2-propanoyl-3-(4-toluyl)tropane 2-propanoyl-3-(4-tolyl)tropane 2-PTT 2beta-propanoyl-3beta-(4-tolyl)tropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)


![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)






![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)